4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of chlorine and methylthio groups in its structure contributes to its unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with a suitable pyrrole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Major Products
Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: Sulfoxides and sulfones derived from the oxidation of the methylthio group.
Scientific Research Applications
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of chlorine and methylthio groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Chloro-2-methylthiopyrimidine
- 4,6-Dimethoxy-2-(methylthio)pyrimidine
Uniqueness
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine is unique due to its fused pyrimidine-pyrrole structure, which imparts distinct chemical and biological properties. The combination of chlorine and methylthio groups further enhances its reactivity and potential as a pharmacological agent .
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3S/c1-13-7-11-5(9)3-2-4(8)10-6(3)12-7/h2H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLKWJLSXAICBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(N2)Cl)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319382 | |
Record name | 4,6-DICHLORO-2-(METHYLTHIO)-7H-PYRROLO[2,3-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90662-12-7 | |
Record name | 90662-12-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-DICHLORO-2-(METHYLTHIO)-7H-PYRROLO[2,3-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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